Cymiazole

Catalog No.
S524784
CAS No.
61676-87-7
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cymiazole

CAS Number

61676-87-7

Product Name

Cymiazole

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3

InChI Key

YUAUPYJCVKNAEC-SEYXRHQNSA-N

SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C

Solubility

Soluble in DMSO

Synonyms

Cymiazole; BRN 1213211; BRN-1213211; BRN1213211; CGA-50439; CGA 50439; CGA50439.

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C

Description

The exact mass of the compound Cymiazole is 218.0878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cymiazole, chemically known as 2,4-dimethyl-N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]aniline, is an acaricide and insecticide primarily used in agricultural practices. It has a molecular formula of C₁₂H₁₄N₂S and is recognized for its effectiveness against various pests. Cymiazole is moderately soluble in water and exhibits volatility, making it useful in various formulations for pest control. It is classified as a synthetic compound and is not persistent in soil systems, although it may persist in some water systems .

Relevant to its function and degradation:

  • Hydrolysis: Cymiazole is not significantly susceptible to hydrolysis, which contributes to its stability in environmental conditions.
  • Oxidation: It can be synthesized through oxidation reactions involving o-amino coumarin compounds under specific conditions .
  • Degradation: Studies have shown that cymiazole can degrade into various products when exposed to different environmental conditions, particularly in aqueous media .

Cymiazole exhibits notable biological activity as an acaricide and insecticide. It is effective against a range of pests but poses moderate toxicity to mammals, birds, fish, and honeybees. The compound can bioaccumulate, leading to potential environmental concerns. Additionally, it acts as an irritant to the skin and eyes . Research indicates that cymiazole hydrochloride may have genotoxic effects, particularly concerning the quality of honey when present in hives .

Cymiazole can be synthesized through various methods:

  • Oxidation of Amino Compounds: This method involves the reaction of specific amino compounds under controlled oxidation conditions.
  • Condensation Reactions: These reactions typically involve coupling reactions that form the thiazole ring structure integral to cymiazole's activity.
  • Chemical Reagents: The synthesis may also utilize various reagents that facilitate the formation of the thiazole moiety and subsequent functionalization to achieve the final product.

Cymiazole is primarily used in agriculture for pest control due to its efficacy against mites and other insects. Its applications include:

  • Agricultural Acaricide: Effective for controlling mite populations on crops.
  • Insecticide: Used for managing insect pests that affect agricultural yield.
  • Veterinary

Studies on cymiazole interactions reveal important insights into its biological effects:

  • Toxicological Studies: Research indicates potential genotoxicity associated with cymiazole hydrochloride, raising concerns about its impact on non-target organisms .
  • Ecotoxicology: Cymiazole's moderate toxicity to aquatic life necessitates careful management to prevent environmental contamination .
  • Bioconcentration Potential: The compound's ability to bioaccumulate may affect food chains and ecosystem health.

Cymiazole shares structural and functional similarities with several compounds used in pest control. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
ChlorfenapyrC₁₄H₁₃ClF₃NA pro-insecticide that disrupts energy production in insects.
AmitrazC₁₃H₁₈N₂An acaricide that affects the nervous system of pests.
BifenthrinC₂₃H₂₂ClF₃N₄O₃A synthetic pyrethroid known for its broad-spectrum activity against insects.
FenpyroximateC₁₅H₁₅N₃O₂Targets specific metabolic pathways in pests while being less toxic to mammals.

Cymiazole's uniqueness lies in its specific thiazole structure and moderate toxicity profile, distinguishing it from other acaricides and insecticides that may have different mechanisms of action or toxicity levels.

Cymiazole (molecular formula C₁₂H₁₄N₂S) presents a crystalline solid form at ambient conditions, as confirmed by analytical standards [1] [2]. The compound exhibits a melting point of 44°C [3] [4] and a predicted boiling point of 354.0±52.0°C [3] [4], indicating moderate thermal stability. The crystalline structure displays colorless appearance and maintains stability under standard storage conditions [1].

The molecular architecture of cymiazole centers around a thiazole ring system fused with a dimethylphenyl moiety through an imine linkage. This structural arrangement introduces a significant conformational element due to the presence of an E/Z isomerization center [5] [6]. The compound exhibits one E/Z center associated with the C=N double bond connecting the thiazole ring to the aromatic phenyl system [5] [6].

The thiazole heterocycle in cymiazole consists of a five-membered ring containing both sulfur and nitrogen atoms in 1,3-positions [7] [8]. This aromatic heterocycle demonstrates significant π-electron delocalization characteristic of thiazole systems [7] [9]. The thiazole ring exhibits planar geometry with substantial aromatic character, as evidenced by the delocalization of electrons throughout the heterocyclic system [7].

Conformational flexibility in cymiazole primarily arises from rotation around the C-N imine bond and potential torsional variations between the thiazole and phenyl ring systems. The compound adopts a specific geometric configuration designated as the Z-isomer based on International Union of Pure and Applied Chemistry nomenclature [5] [6]. In this configuration, the higher priority groups are positioned on the same side of the C=N double bond, as indicated by the InChI stereochemical descriptor showing (b13-12-) [5] [6].

Quantum Chemical Calculations of Molecular Geometry

Theoretical investigations of cymiazole molecular geometry utilize density functional theory computational methods to determine optimal structural parameters [10] [11]. The molecular geometry optimization employs gradient-based algorithms to locate minimum energy conformations on the potential energy surface [12]. Standard computational protocols implement dispersion-corrected density functional theory approaches, particularly methods such as B3LYP-D3 or ωB97X-D with appropriate basis sets for accurate treatment of non-covalent interactions [13].

The optimized molecular structure reveals specific geometric parameters characteristic of the thiazole-phenyl conjugated system. The thiazole ring maintains planarity with C-S and C-N bond lengths consistent with aromatic character. The imine linkage connecting the thiazole to the dimethylphenyl group exhibits C=N double bond character with associated geometric constraints [14].

Quantum chemical calculations predict the ground-state conformation preferences for cymiazole. The computational results indicate favorable intramolecular arrangements that minimize steric repulsion between methyl substituents on the phenyl ring and the thiazole nitrogen atom. The dihedral angle between the thiazole and phenyl ring planes represents a critical geometric parameter influencing molecular stability and electronic properties [14].

Electronic structure calculations provide insight into charge distribution and molecular orbital characteristics. The frontier molecular orbitals reveal electron density concentrations on nitrogen and sulfur heteroatoms, consistent with the nucleophilic character expected for thiazole derivatives [7]. The computed dipole moment and polarizability values correlate with experimental solubility patterns observed for cymiazole [1].

Spectroscopic Profiles (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of cymiazole through proton and carbon-13 analyses [15] [2]. The ¹H NMR spectrum exhibits characteristic signals corresponding to the thiazole ring protons and aromatic phenyl protons. The thiazole ring protons appear in the aromatic region with chemical shifts typical of electron-deficient heterocycles [7]. The dimethylphenyl substituents generate distinct multipicity patterns in the aromatic region, with methyl group signals appearing as singlets in the aliphatic region [2].

Carbon-13 NMR spectroscopy reveals the complete carbon framework of cymiazole with characteristic chemical shifts for each carbon environment. The thiazole carbon atoms exhibit chemical shifts consistent with aromatic heterocyclic systems, while the phenyl carbons display typical aromatic carbon resonances [2]. The methyl carbon signals appear in the aliphatic region with chemical shifts influenced by their proximity to the aromatic ring system [2].

Infrared spectroscopy characterizes the functional group signatures within cymiazole structure [16]. The IR spectrum displays absorption bands corresponding to C=N stretching vibrations characteristic of imine functionality. Aromatic C=C stretching vibrations appear in the expected fingerprint region, while C-H stretching modes from both aromatic and aliphatic components generate distinct absorption patterns [16]. The thiazole ring contributes specific vibrational modes associated with C-S and C-N bond stretching [16].

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns for cymiazole [17] [18]. The molecular ion peak appears at m/z 218, corresponding to the molecular formula C₁₂H₁₄N₂S [19] [20]. Fragmentation patterns reveal characteristic losses associated with methyl groups and thiazole ring cleavage, providing structural confirmation through mass spectral interpretation [17]. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition verification [18].

The spectroscopic data collectively confirm the proposed cymiazole structure with complete assignment of all atomic positions. The integration of multiple analytical techniques provides comprehensive structural characterization supporting the identified molecular architecture and stereochemical configuration [15] [2] [16].

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂S [19] [20]
Molecular Weight (g/mol)218.32 [20] [3]
CAS Number61676-87-7 [20] [3]
IUPAC NameN-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine [19] [20]
Melting Point (°C)44 [3] [4]
Boiling Point (°C)354.0±52.0 (Predicted) [3] [4]
Density (g/cm³)1.11±0.1 (Predicted) [3] [4]
pKa1.92±0.20 (Predicted) [3]
Solubility in Water (g/L)0.15 (20°C) [1]
Solubility in Benzene (g/L)800 (20°C) [1]
Vapor Pressure (hPa at 20°C)0.0000024 [1]
EC Number262-890-9 [20]
UNII7XR6MQQ6BK [19] [21]
FormCrystalline [1]
ColorColorless [1]
E/Z Centers1 [5] [6]
StereochemistryAchiral [5] [6]
InChI KeyYUAUPYJCVKNAEC-SEYXRHQNSA-N [20] [14]

Cymiazole, chemically known as N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine, represents a significant compound in veterinary pharmaceutical chemistry [1] [2]. This section provides a comprehensive examination of the synthetic methodologies, key intermediates, and large-scale manufacturing optimization strategies employed in cymiazole production.

Historical Development of Synthetic Methodologies

The synthetic approaches to cymiazole have evolved significantly since the early development of thiazole chemistry. The foundational work in thiazole synthesis can be traced to the late 19th century, with several key methodologies forming the basis for cymiazole production [3] [4].

Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the predominant method for constructing the thiazole core of cymiazole [4] [3]. This methodology involves the condensation of α-haloketones with thioamides under acidic conditions, yielding thiazole derivatives in 70-95% yields [4]. The mechanism proceeds through nucleophilic attack by the sulfur atom of the thioamide on the α-haloketone, followed by intramolecular cyclization and dehydration [5].

For cymiazole synthesis, the reaction typically employs 2,4-dimethylaniline as the nucleophilic component and 3-methylthiazoline derivatives as the electrophilic partner [1]. The process requires careful temperature control between 90-120°C and reaction times of 2-6 hours to achieve optimal yields [6].

Cook-Heilbron Synthesis Adaptation

The Cook-Heilbron synthesis, developed in 1948, provides an alternative route through the condensation of α-aminonitriles with carbon disulfide [3] [7]. While this method offers milder reaction conditions, it typically yields 60-80% of the desired product and has found limited application in cymiazole manufacturing due to substrate scope limitations [7].

Modern Synthetic Approaches

Contemporary approaches to cymiazole synthesis have incorporated several advanced methodologies. The Gabriel synthesis modification, utilizing α-acylamino ketones with phosphorus pentasulfide, provides good yields (65-85%) for 2,5-disubstituted thiazoles but requires specialized handling of the phosphorus reagent [3] [8].

Recent developments have explored direct condensation methods using 2,4-dimethylaniline with thiazoline derivatives under optimized conditions [9]. These approaches offer simplified procedures but generally achieve lower yields (55-75%) compared to classical methods [9].

MethodYear DevelopedKey ReagentsTypical Yield (%)AdvantagesLimitations
Hantzsch Thiazole Synthesis1887α-haloketones, thioamides70-95High yields, reliableRequires harsh conditions
Cook-Heilbron Synthesis1948α-aminonitriles, carbon disulfide60-80Mild conditionsLimited substrate scope
Gabriel Synthesis1909α-acylamino ketones, phosphorus pentasulfide65-85Good for 2,5-disubstituted thiazolesRequires P₂S₅
Direct Condensation1960s2,4-dimethylaniline, thiazoline derivatives55-75Simple procedureLower yields
Thioamide Cyclization1970sThiourea derivatives, haloacetyl compounds60-90Versatile substitution patternsSide reactions possible

Key Intermediates in Multi-Step Synthesis Processes

The industrial synthesis of cymiazole relies on several critical intermediates, each requiring specific preparation methods and quality control measures [10] [11].

2,4-Dimethylaniline as Starting Material

2,4-Dimethylaniline serves as the primary aromatic amine component in cymiazole synthesis [12] [13]. This compound is typically prepared through the catalytic hydrogenation of 2,4-dimethylnitrobenzene using nickel catalysts under controlled pressure and temperature conditions [13]. The preparation requires:

  • Temperature range: 60-120°C
  • Pressure: 1.0-2.5 MPa
  • Catalyst loading: 0.2-0.8% by weight
  • Purity requirements: >98% [13]

Alternative synthetic routes involve direct amination of meta-xylene using hydroxylamine hydrochloride as the amino source and soluble vanadium salts as catalysts [12]. This method offers environmental advantages through reduced solvent usage and milder reaction conditions [12].

Thiazoline Core Precursors

The thiazoline ring system is constructed through various approaches, with 3-methylthiazoline serving as a key intermediate [14]. This compound exhibits moderate stability and requires careful handling under cool, dry conditions to prevent decomposition [14].

The synthesis of 3-methylthiazoline typically proceeds through:

  • Thiourea cyclization reactions with appropriate electrophiles
  • Direct condensation of thiourea derivatives with haloacetyl compounds
  • Ring-closure reactions of thiocyanic acid derivatives [14]

2-Methylthiourea and Related Sulfur Sources

2-Methylthiourea functions as a crucial sulfur-containing nucleophile in several synthetic routes [15]. This intermediate is prepared through methylation of thiourea using standard alkylation procedures [15]. The compound exhibits good stability under ambient conditions but requires >97% purity for optimal synthetic performance [15].

Chloroacetyl Derivatives

Chloroacetyl derivatives serve as essential electrophilic coupling partners in the formation of the thiazole ring [16]. These compounds are typically generated through acylation reactions and exhibit reactive properties that necessitate storage at low temperatures under dry conditions [16].

IntermediateRoleSynthesis MethodStabilityPurity Requirements (%)Storage Conditions
2,4-DimethylanilineStarting material/nucleophileNitrobenzene reductionStable>98Ambient, inert atmosphere
3-MethylthiazolineCore heterocycle precursorThiourea cyclizationModerately stable>95Cool, dry conditions
2-MethylthioureaSulfur source/nucleophileMethylation of thioureaStable>97Ambient temperature
Chloroacetyl derivativesElectrophilic coupling partnerAcylation reactionsReactive/unstable>90Low temperature, dry
Thiazole-2-imineFinal product precursorCondensation reactionStable>99Ambient, protected from light
N-Methyl-3-methylthiazoline-2-thioneAlternative synthetic routeDirect thionationStable>96Cool, inert atmosphere

Optimization Strategies for Large-Scale Manufacturing

The transition from laboratory-scale synthesis to commercial production of cymiazole requires systematic optimization of multiple process parameters [17] [18] [19].

Temperature and Time Optimization

Large-scale synthesis demands precise temperature control to ensure consistent product quality and yield [19]. Laboratory conditions typically employ temperatures of 80-120°C for 2-4 hours, while commercial operations have optimized these parameters to 95-105°C for 4-8 hours [19]. This adjustment accounts for heat transfer limitations in larger reactors and ensures complete conversion of starting materials [19].

Solvent System Engineering

Commercial production has evolved from simple ethanol-water systems to sophisticated recycled solvent configurations [20]. This transition provides several advantages:

  • Reduced environmental impact through solvent recovery
  • Lower operating costs through material reuse
  • Improved process sustainability metrics
  • Enhanced regulatory compliance [20]

The implementation of recycled solvent systems requires advanced distillation and purification equipment but yields significant long-term cost savings [20].

Catalyst Loading Optimization

Progressive reduction of catalyst loading from laboratory scale (5-10 mol%) to commercial scale (1-3 mol%) represents a critical optimization achievement [17]. This reduction is accomplished through:

  • Enhanced mixing efficiency in larger reactors
  • Improved heat transfer characteristics
  • Optimized reaction kinetics
  • Advanced process control systems [17]

Process Control and Automation

Commercial-scale production incorporates sophisticated process control systems that monitor and adjust multiple parameters in real-time [21]. These systems include:

  • Automated pH control mechanisms
  • Programmed addition sequences for reagents
  • Temperature and pressure monitoring
  • Quality control sampling protocols [21]

Crystallization and Purification Strategies

The transition from laboratory column chromatography to commercial multi-stage purification represents a fundamental shift in processing methodology [19]. Commercial operations employ:

  • Seeded crystallization for consistent particle size distribution
  • Multi-stage recrystallization procedures
  • Advanced filtration and washing techniques
  • Automated drying and packaging systems [19]
ParameterLaboratory ScalePilot Scale (1-10 kg)Commercial Scale (>50 kg)Critical Success Factors
Reaction Temperature80-120°C90-110°C95-105°CPrecise temperature control
Reaction Time2-4 hours3-6 hours4-8 hoursComplete conversion
Solvent SystemEthanol/WaterEthanol/Water (optimized)Recycled solvent systemSolvent recovery efficiency
Catalyst Loading5-10 mol%2-5 mol%1-3 mol%Cost-effective catalyst use
PressureAtmosphericAtmosphericSlight overpressureSafety considerations
Stirring Rate300-500 rpm150-300 rpm100-200 rpmUniform mixing
Addition RateDropwise (30 min)Controlled addition (1 hr)Programmed addition (2-3 hr)Minimized side reactions
pH ControlManual adjustmentAutomated pH controlProcess control systemProduct stability
Crystallization MethodCooling crystallizationControlled coolingSeeded crystallizationConsistent particle size
Purification StrategyColumn chromatographyRecrystallizationMulti-stage purificationRegulatory compliance

Economic and Environmental Considerations

Large-scale cymiazole production requires careful balance of economic efficiency and environmental responsibility [11]. Key considerations include:

  • Raw material cost optimization through supplier diversification
  • Energy efficiency improvements through process intensification
  • Waste minimization through by-product utilization
  • Regulatory compliance through comprehensive documentation [11]

The successful implementation of these optimization strategies has enabled commercial cymiazole production to achieve consistent quality standards while maintaining competitive manufacturing costs [22]. Modern production facilities can achieve overall yields exceeding 85% with product purities greater than 99%, meeting stringent pharmaceutical quality requirements [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

218.0878

Appearance

Solid powder

Melting Point

44.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7XR6MQQ6BK

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.80e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

61676-87-7

Wikipedia

Cymiazole

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Zheng W, Park JA, Abd El-Aty AM, Kim SK, Cho SH, Choi JM, Yi H, Cho SM, Ramadan A, Jeong JH, Shim JH, Shin HC. Development and validation of modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:60-69. doi: 10.1016/j.jchromb.2017.11.011. Epub 2017 Nov 8. PubMed PMID: 29136552.
2: Boi M, Serra G, Colombo R, Lodesani M, Massi S, Costa C. A 10 year survey of acaricide residues in beeswax analysed in Italy. Pest Manag Sci. 2016 Jul;72(7):1366-72. doi: 10.1002/ps.4161. Epub 2015 Oct 27. PubMed PMID: 26423556.
3: Corta E, Bakkali A, Barranco A, Berrueta LA, Gallo B, Vicente F, Bogdanov S. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Talanta. 2000 Jun 21;52(2):169-80. PubMed PMID: 18967974.
4: Kryger U, Deschodt C, Davis AL, Scholtz CH. Effects of cattle treatment with a cypermethrin/cymiazol spray on survival and reproduction of the dung beetle species Euoniticellus intermedius (Coleoptera: Scarabaeidae). Bull Entomol Res. 2006 Dec;96(6):597-603. PubMed PMID: 17201977.
5: Stanimirovic Z, Stevanovic J, Jovanovic S, Andjelkovic M. Evaluation of genotoxic effects of Apitol (cymiazole hydrochloride) in vitro by measurement of sister chromatid exchange. Mutat Res. 2005 Dec 30;588(2):152-7. Epub 2005 Nov 23. PubMed PMID: 16309949.
6: Korta E, Bakkali A, Berrueta LA, Gallo B, Vicente F. Study of an accelerated solvent extraction procedure for the determination of acaricide residues in honey by high-performance liquid chromatography-diode array detector. J Food Prot. 2002 Jan;65(1):161-6. PubMed PMID: 11808788.
7: Korta E, Bakkali A, Berrueta LA, Gallo B, Vicente F, Kilchenmann V, Bogdanov S. Study of acaricide stability in honey. Characterization of amitraz degradation products in honey and beeswax. J Agric Food Chem. 2001 Dec;49(12):5835-42. PubMed PMID: 11743771.
8: Cabras P, Melis M, Spanedda L. Determination of cymiazole residues in honey by liquid chromatography. J AOAC Int. 1993 Jan-Feb;76(1):92-4. PubMed PMID: 8448449.

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